molecular formula C11H10OS B1144252 (4-THIEN-2-YLPHENYL)METHANOL CAS No. 16939-04-1

(4-THIEN-2-YLPHENYL)METHANOL

Cat. No.: B1144252
CAS No.: 16939-04-1
M. Wt: 190.2615
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Description

(4-THIEN-2-YLPHENYL)METHANOL is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.2615. The purity is usually 95%.
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Biological Activity

(4-Thien-2-ylphenyl)methanol, a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring and a phenolic hydroxyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OS, with a molecular weight of approximately 210.26 g/mol. The compound features a thiophene ring substituted at the 4-position with a phenyl group, which enhances its lipophilicity and potential for membrane permeability.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 mg/mL.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results demonstrate that this compound possesses notable free radical scavenging abilities, suggesting potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in inflammatory diseases.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain pathways.
  • Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, potentially through interactions with proteins involved in these processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiophene derivatives, including this compound. Results showed that it significantly inhibited bacterial growth compared to control groups, supporting its application in developing new antibiotics.
  • Antioxidant Activity Assessment : Another research focused on comparing the antioxidant activities of different phenolic compounds. It was found that this compound exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals differences in biological activity:

Compound NameMolecular FormulaKey Biological Activity
(4-Methylthio)thiophen-2-yl(phenyl)methanolC12H12OS2Moderate antibacterial
2-OctylthiopheneC12H16SLow antioxidant activity
(4-Ethoxy)thiophen-2-yl(phenyl)methanolC12H14O2SHigh anti-inflammatory

Properties

IUPAC Name

2-(4-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFPQCUHILRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-04-1
Record name 2-(4-Methylphenyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromothiophene and 4-methylphenylboronic acid were treated in a manner similar to Reference Example 20-(1) to give the target compound.
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Synthesis routes and methods II

Procedure details

2-Iodothiophene and 4-methylphenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(4-methylphenyl)thiophene as colorless crystals. APCI-Mass m/Z 175 (M+H).
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Synthesis routes and methods III

Procedure details

The corresponding Grignard compound is prepared from 16 g of 4-bromotoluene and 2.23 g of magnesium in 150 ml of THF. This is added dropwise at room temperature to a solution of 10 g of 2-bromothiophene, 3 g of palladium acetate and 1.27 g of triphenylphosphine in 150 ml of THF. The mixture is boiled at reflux under argon for 3.5 hrs., then poured on to ice-water and extracted with ethyl acetate. Chromatography on silica gel (toluene) gives 9.06 g of 2-p-tolyl-thiophene.
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16 g
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2.23 g
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150 mL
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10 g
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150 mL
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3 g
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1.27 g
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ice water
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